molecular formula C20H20N2O2 B2404117 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide CAS No. 852372-14-6

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2404117
CAS RN: 852372-14-6
M. Wt: 320.392
InChI Key: YUSODRSZXKMEPI-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide, also known as MIPTA, is a novel compound that has gained attention for its potential use in scientific research. MIPTA is a chemical compound that belongs to the class of indole-based compounds. It has a molecular weight of 416.5 g/mol and a chemical formula of C25H27N3O2.

Scientific Research Applications

Antimicrobial Properties

A study by Debnath and Ganguly (2015) synthesized and characterized derivatives of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide, revealing promising antibacterial and antifungal activities against various pathogenic microorganisms. This highlights its potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antioxidant Activity

Gopi and Dhanaraju (2020) conducted a study on the synthesis and evaluation of the antioxidant properties of derivatives of this compound. They found that most of the synthesized compounds exhibited considerable antioxidant activity, comparable to standard substances (Gopi & Dhanaraju, 2020).

Anxiolytic Effects

Lutsenko et al. (2013) researched the anxiolytic effects of derivatives of this compound. Their study, involving computer prediction and experimental confirmation, showed significant anxiolytic activity in animal models, suggesting potential therapeutic applications (Lutsenko, Bobyrev, & Devyatkina, 2013).

Cytotoxicity in Cancer Research

Research by Moghadam and Amini (2018) on a novel compound derived from the indibulin and combretastatin scaffolds, which includes a structure similar to this compound, demonstrated good cytotoxicity on cancerous cell lines. This suggests its potential utility in cancer research and treatment (Moghadam & Amini, 2018).

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-11-9-12(2)18(13(3)10-11)22-20(24)19(23)17-14(4)21-16-8-6-5-7-15(16)17/h5-10,21H,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSODRSZXKMEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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